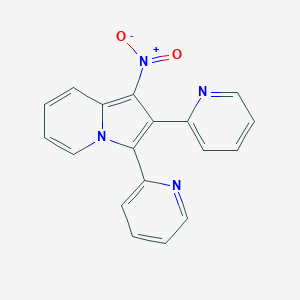

1-Nitro-2,3-di(pyridin-2-yl)indolizine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Nitro-2,3-di(pyridin-2-yl)indolizine, also known as NDI, is a heterocyclic compound with potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. NDI is a highly conjugated molecule with a planar structure, which makes it an excellent candidate for charge transport and light absorption.

Scientific Research Applications

1-Nitro-2,3-di(pyridin-2-yl)indolizine has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. In organic electronics, 1-Nitro-2,3-di(pyridin-2-yl)indolizine has been used as a building block for the development of high-performance organic field-effect transistors (OFETs) and organic solar cells (OSCs). 1-Nitro-2,3-di(pyridin-2-yl)indolizine-based OFETs have shown excellent charge transport properties, high stability, and low operating voltage. 1-Nitro-2,3-di(pyridin-2-yl)indolizine-based OSCs have also shown high power conversion efficiency, low-cost fabrication, and easy scalability.

In optoelectronics, 1-Nitro-2,3-di(pyridin-2-yl)indolizine has been used as a fluorescent probe for bioimaging and sensing applications. 1-Nitro-2,3-di(pyridin-2-yl)indolizine has a high quantum yield and good photostability, which makes it an excellent candidate for fluorescence imaging. 1-Nitro-2,3-di(pyridin-2-yl)indolizine-based fluorescent probes have been used for the detection of various biomolecules, including proteins, nucleic acids, and enzymes.

Mechanism of Action

1-Nitro-2,3-di(pyridin-2-yl)indolizine acts as a π-conjugated system that can accept or donate electrons. In OFETs, 1-Nitro-2,3-di(pyridin-2-yl)indolizine acts as a p-type semiconductor, where it accepts electrons from the source electrode and donates electrons to the drain electrode. In OSCs, 1-Nitro-2,3-di(pyridin-2-yl)indolizine acts as an electron acceptor, where it accepts electrons from the donor material and transfers them to the electrode. In bioimaging, 1-Nitro-2,3-di(pyridin-2-yl)indolizine acts as a fluorescent probe, where it absorbs light and emits fluorescence.

Biochemical and Physiological Effects

1-Nitro-2,3-di(pyridin-2-yl)indolizine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 1-Nitro-2,3-di(pyridin-2-yl)indolizine has low toxicity and biocompatibility, which makes it a promising candidate for bioimaging and sensing applications. 1-Nitro-2,3-di(pyridin-2-yl)indolizine-based fluorescent probes have been used for the detection of various biomolecules in cells and tissues, without causing any significant toxicity or damage.

Advantages and Limitations for Lab Experiments

1-Nitro-2,3-di(pyridin-2-yl)indolizine has several advantages for lab experiments, including its high purity, stability, and easy synthesis. 1-Nitro-2,3-di(pyridin-2-yl)indolizine can be easily synthesized using the Pd-catalyzed cross-coupling reaction, which yields 1-Nitro-2,3-di(pyridin-2-yl)indolizine with a high yield and purity. 1-Nitro-2,3-di(pyridin-2-yl)indolizine is also stable under ambient conditions, which makes it easy to handle and store. However, 1-Nitro-2,3-di(pyridin-2-yl)indolizine has some limitations, including its low solubility in water and its tendency to aggregate in solution. These limitations can be overcome by using appropriate solvents and additives.

Future Directions

1-Nitro-2,3-di(pyridin-2-yl)indolizine has several potential future directions, including the development of high-performance OFETs and OSCs, the design of new fluorescent probes for bioimaging and sensing applications, and the exploration of 1-Nitro-2,3-di(pyridin-2-yl)indolizine-based materials for energy storage and conversion. The development of 1-Nitro-2,3-di(pyridin-2-yl)indolizine-based materials with improved charge transport properties, high stability, and low-cost fabrication is a promising area for future research. The integration of 1-Nitro-2,3-di(pyridin-2-yl)indolizine-based materials into electronic devices and bioimaging probes is also an exciting area for future research.

Conclusion

In conclusion, 1-Nitro-2,3-di(pyridin-2-yl)indolizine is a promising heterocyclic compound with potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. 1-Nitro-2,3-di(pyridin-2-yl)indolizine can be easily synthesized using the Pd-catalyzed cross-coupling reaction and has high purity and stability. 1-Nitro-2,3-di(pyridin-2-yl)indolizine acts as a π-conjugated system that can accept or donate electrons and has low toxicity and biocompatibility. The future directions of 1-Nitro-2,3-di(pyridin-2-yl)indolizine include the development of high-performance electronic devices and bioimaging probes, as well as the exploration of 1-Nitro-2,3-di(pyridin-2-yl)indolizine-based materials for energy storage and conversion.

Synthesis Methods

1-Nitro-2,3-di(pyridin-2-yl)indolizine can be synthesized by several methods, including the Pd-catalyzed cross-coupling reaction, Sonogashira coupling, and Suzuki-Miyaura coupling. The Pd-catalyzed cross-coupling reaction is the most commonly used method for 1-Nitro-2,3-di(pyridin-2-yl)indolizine synthesis. This method involves the reaction of 2-bromo-3-nitropyridine with 2-ethynylpyridine in the presence of a palladium catalyst and a base. The reaction yields 1-Nitro-2,3-di(pyridin-2-yl)indolizine with a high yield and purity.

properties

Molecular Formula |

C18H12N4O2 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

1-nitro-2,3-dipyridin-2-ylindolizine |

InChI |

InChI=1S/C18H12N4O2/c23-22(24)18-15-9-3-6-12-21(15)17(14-8-2-5-11-20-14)16(18)13-7-1-4-10-19-13/h1-12H |

InChI Key |

SROATLCNGGVPGU-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=C(N3C=CC=CC3=C2[N+](=O)[O-])C4=CC=CC=N4 |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N3C=CC=CC3=C2[N+](=O)[O-])C4=CC=CC=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B243181.png)

![5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine](/img/structure/B243183.png)

![2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243187.png)

![Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B243196.png)

![5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B243223.png)

![3-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243224.png)

![N-[1-(1-adamantyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B243231.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B243235.png)